

A Comprehensive Technical Guide to L-Phenylalanine-15N: Physicochemical Properties, Analysis, and Applications

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Compound of Interest		
Compound Name:	L-Phenylalanine-15N	
Cat. No.:	B555820	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, analytical methodologies, and key applications of **L-Phenylalanine-15N**. This isotopically labeled version of the essential amino acid L-phenylalanine is a critical tool in metabolic research, proteomics, and drug development, enabling precise tracing and quantification of metabolic fluxes.

Core Physicochemical Properties

L-Phenylalanine-15N is a stable, non-radioactive isotopologue of L-phenylalanine where the naturally occurring nitrogen-14 (¹⁴N) atom in the amino group is replaced by a nitrogen-15 (¹⁵N) isotope. This substitution results in a nominal mass increase of one Dalton, which is readily detectable by mass spectrometry and NMR spectroscopy.

Summary of Quantitative Data

The following table summarizes the key physicochemical properties of **L-Phenylalanine-15N**, compiled from various commercial suppliers.



Property	Value	Notes
Molecular Formula	C ₉ H ₁₁ ¹⁵ NO ₂	
Molecular Weight	166.18 g/mol [1][2]	The molecular weight of unlabeled L-Phenylalanine is approximately 165.19 g/mol .
Isotopic Purity	≥98 atom % ¹⁵ N[3]	The enrichment of the ¹⁵ N isotope.
Chemical Purity	≥98%	Determined by chromatographic methods.
Appearance	Solid	Typically a white to off-white crystalline solid.
Melting Point	270-275 °C (decomposes)	
Solubility	Soluble in water (10 mg/mL with sonication). The solubility of unlabeled L-phenylalanine in PBS (pH 7.2) is approximately 5 mg/ml.	Aqueous solutions are not recommended for long-term storage.
Optical Activity	[α]25/D -33.0°, c = 1 in H ₂ O	
CAS Number	29700-34-3	_

Metabolic Significance and Applications

L-Phenylalanine is an essential aromatic amino acid that serves as a precursor for the synthesis of proteins and several important signaling molecules, including tyrosine and catecholamines. The ¹⁵N-labeled variant is instrumental in a variety of research applications:

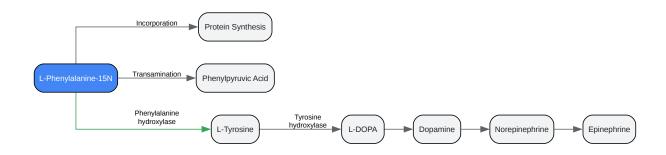
- Metabolic Flux Analysis (MFA): To quantify the rates of metabolic reactions in biological systems.
- Protein Metabolism Studies: To investigate protein synthesis, breakdown, and turnover rates.



- Biomolecular NMR: To probe the structure, dynamics, and binding of biological macromolecules.
- Mass Spectrometry-based Proteomics: As an internal standard for the quantification of proteins and peptides.

Metabolic Pathway of L-Phenylalanine

L-phenylalanine is metabolized through several key pathways. It can be incorporated into proteins, converted to phenylpyruvic acid, or hydroxylated to form L-tyrosine, which is a precursor for neurotransmitters.



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Metabolic fate of **L-Phenylalanine-15N**.

Experimental Protocols Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the chemical purity of **L-Phenylalanine-15N** using reversed-phase HPLC with UV detection.

- a. Instrumentation and Reagents:
- High-Performance Liquid Chromatography (HPLC) system with a UV detector.



- C18 analytical column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- L-Phenylalanine-15N standard and sample.
- HPLC-grade water and acetonitrile.
- b. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μL.
- Column Temperature: 30 °C.
- Detection Wavelength: 210 nm.
- Gradient Elution:
 - o 0-5 min: 5% B
 - 5-15 min: 5% to 95% B
 - o 15-20 min: 95% B
 - o 20-21 min: 95% to 5% B
 - o 21-25 min: 5% B

c. Procedure:

- Prepare a stock solution of **L-Phenylalanine-15N** (e.g., 1 mg/mL) in the mobile phase starting condition (95% A, 5% B).
- Generate a calibration curve using a series of dilutions of a certified reference standard.



- Inject the sample solution into the HPLC system.
- Integrate the peak area of the main component and any impurities.
- Calculate the chemical purity as the percentage of the main peak area relative to the total peak area.

Determination of Isotopic Enrichment by Mass Spectrometry

This protocol describes the determination of ¹⁵N isotopic enrichment using Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS), a high-precision method.

- a. Instrumentation:
- Elemental Analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS).
- Microbalance.
- b. Procedure:
- Accurately weigh a small amount of the **L-Phenylalanine-15N** sample into a tin capsule.
- Introduce the capsule into the elemental analyzer, where it is combusted at a high temperature.
- The combustion products are passed through reduction and water removal stages to yield pure N₂ gas.
- The N₂ gas is introduced into the isotope ratio mass spectrometer.
- The mass spectrometer measures the ratio of the ion beams corresponding to masses 28 (14N14N), 29 (14N15N), and 30 (15N15N).
- The isotopic enrichment is calculated from these ratios, often expressed as atom percent ¹⁵N.

NMR Spectroscopy for Structural Confirmation



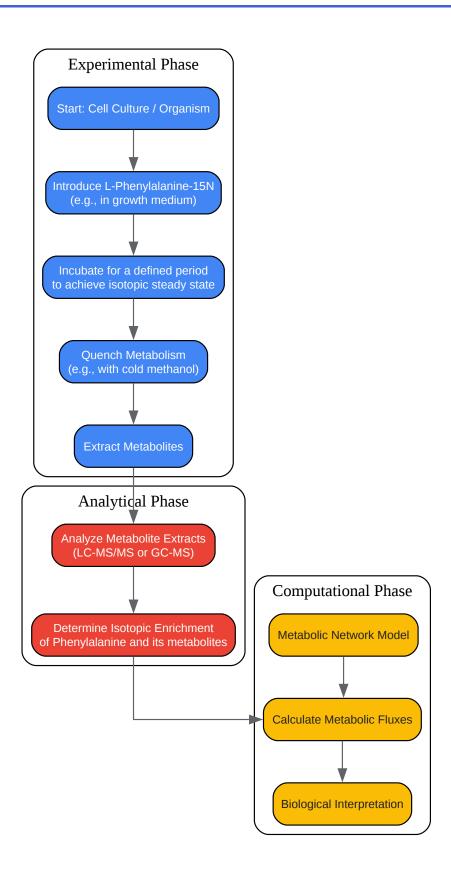
¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of **L-Phenylalanine-15N**. The spectra will be very similar to that of unlabeled L-phenylalanine, with subtle differences due to the ¹⁵N isotope. A ¹H-¹⁵N HSQC experiment can directly observe the ¹H-¹⁵N correlation.

- a. Sample Preparation:
- Dissolve 5-10 mg of L-Phenylalanine-15N in 0.6 mL of a suitable deuterated solvent (e.g., D₂O).
- b. ¹H NMR:
- The proton attached to the ¹⁵N will appear as a doublet due to one-bond ¹J(¹⁵N, ¹H) coupling. The chemical shifts will be similar to unlabeled L-phenylalanine.
- c. 13C NMR:
- The carbon atom bonded to the ¹⁵N (the alpha-carbon) may show a small isotope shift and will exhibit coupling to ¹⁵N.
- d. ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence):
- This 2D NMR experiment will show a correlation peak between the amide proton and the ¹⁵N nucleus, confirming the position of the label.

Experimental Workflow: Metabolic Flux Analysis

L-Phenylalanine-15N is commonly used as a tracer in metabolic flux analysis studies. The general workflow for such an experiment is depicted below.





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General workflow for metabolic flux analysis using L-Phenylalanine-15N.



This guide provides a foundational understanding of the key physicochemical properties and analytical methodologies for **L-Phenylalanine-15N**. Adherence to detailed experimental protocols and a thorough understanding of its metabolic roles are crucial for the successful application of this powerful tool in research and development.

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